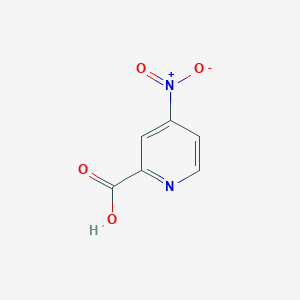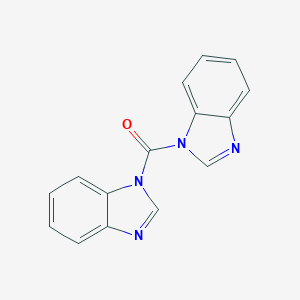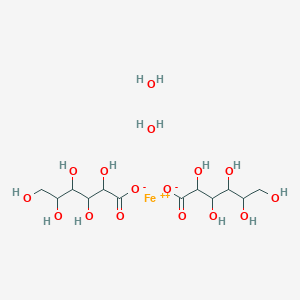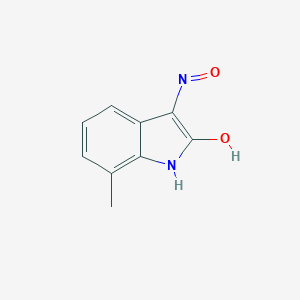
Sulphenazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulphenazone is a chemical compound that belongs to the family of sulphonamides. It is a white, crystalline powder that is soluble in water and alcohol. This compound has been used as an antibacterial agent in the treatment of various infections. In recent years, it has gained attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
Sulphenazone works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the growth and multiplication of bacteria. By inhibiting its synthesis, this compound prevents the bacteria from multiplying, thereby reducing the infection.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. This compound has also been shown to have antioxidant properties, which can help to reduce oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Sulphenazone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential applications. However, there are also some limitations to using this compound in lab experiments. It is not very soluble in water, which can make it difficult to work with. It also has a relatively short half-life, which means that it may not be suitable for long-term experiments.
Zukünftige Richtungen
There are several future directions for research on sulphenazone. One potential area of research is the development of new and more effective antibacterial agents based on this compound. Another area of research is the investigation of this compound as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, there is potential for this compound to be used in the development of new cancer treatments. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to new applications in a range of fields.
Synthesemethoden
Sulphenazone is synthesized by reacting 4-aminobenzenesulphonamide with acetic anhydride in the presence of a catalyst. The reaction yields this compound as a white, crystalline powder. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Sulphenazone has been extensively studied for its potential applications in various fields. It has been investigated as an antibacterial agent, antifungal agent, and antitumor agent. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
13061-27-3 |
|---|---|
Molekularformel |
C23H23N6NaO7S2 |
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
sodium;(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]methanesulfonate |
InChI |
InChI=1S/C23H24N6O7S2.Na/c1-15-21(23(30)29(28(15)2)17-7-5-4-6-8-17)22(38(33,34)35)24-16-9-11-18(12-10-16)37(31,32)27-19-13-14-20(36-3)26-25-19;/h4-14,22,24H,1-3H3,(H,25,27)(H,33,34,35);/q;+1/p-1 |
InChI-Schlüssel |
IHRPVXYWQIAWSC-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+] |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)[O-].[Na+] |
Andere CAS-Nummern |
13061-27-3 |
Synonyme |
sulfenazone sulphenazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



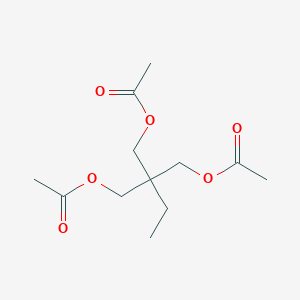
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)

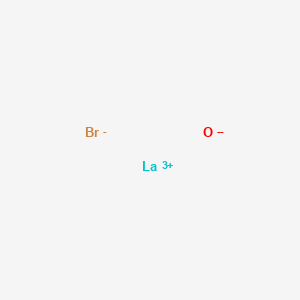
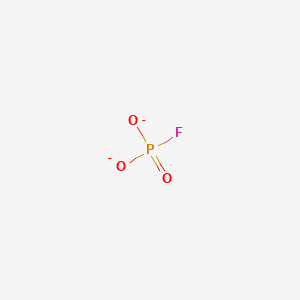
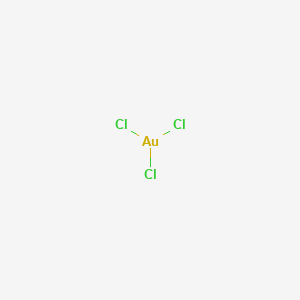
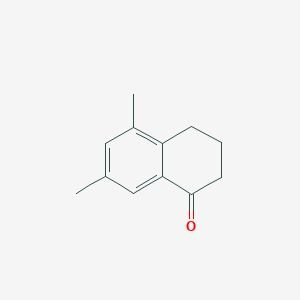
![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)
